molecular formula C7H6N2 B189455 1H-Indazole CAS No. 271-44-3

1H-Indazole

Cat. No. B189455
Key on ui cas rn: 271-44-3
M. Wt: 118.14 g/mol
InChI Key: BAXOFTOLAUCFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198298B2

Procedure details

To the Rink resin (corresponding to fragment A9 of table I, 11 g, 0.85 mmol/g, 9.35 mmol) in anhydrous DMF (15 ml), 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (2.9 g, 14.03 mmol), TBTU (4.5 g, 14.03 mmol) and DIPEA (3.62 g, 28.05 mmol) were added. The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (25 ml), DCM (25 ml), DMF (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), TBME (25 ml×2) and dried in vacuo to give the resin bound 7-azaindole (12.5 g). 0.01 g of the resin were cleaved (1 ml of 40% TFA/DCM) to give an off-white solid (0.0014 mg, 82%).
[Compound]
Name
A9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
0.01 g
Type
reactant
Reaction Step Three
Name
TFA DCM
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]2[C:12]([C:13](O)=O)=C[NH:10][C:7]2=N[CH:9]=1)([O-])=O.C[N:17](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C.N1C2C(=CC=CN=2)C=C1.C(O)(C(F)(F)F)=O.C(Cl)Cl>CN(C=O)C>[NH:17]1[C:12]2[C:6](=[CH:5][CH:4]=[CH:9][CH:13]=2)[CH:7]=[N:10]1 |f:1.2,5.6|

Inputs

Step One
Name
A9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2C(=O)O
Name
Quantity
4.5 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
3.62 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Step Three
Name
resin
Quantity
0.01 g
Type
reactant
Smiles
Step Four
Name
TFA DCM
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was shaken at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resin was isolated by filtration
WASH
Type
WASH
Details
The resin was washed sequentially with DMF (25 ml), DCM (25 ml), DMF (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), TBME (25 ml×2)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the resin

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.0014 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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